An In-depth Technical Guide to the Chemical Properties of N-Isopropylpiperazine-1-carboxamide
An In-depth Technical Guide to the Chemical Properties of N-Isopropylpiperazine-1-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Isopropylpiperazine-1-carboxamide is a disubstituted piperazine derivative of significant interest in medicinal chemistry and drug development. The piperazine core is a ubiquitous scaffold in a multitude of pharmacologically active agents, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability. The addition of an isopropyl-carboxamide moiety at the N-1 position introduces specific steric and electronic features that can modulate target binding and metabolic stability. This technical guide provides a comprehensive overview of the core chemical properties of N-Isopropylpiperazine-1-carboxamide, including its synthesis, purification, analytical characterization, and physicochemical properties. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers in their application and adaptation of this versatile chemical entity.
Chemical Identity and Physicochemical Properties
N-Isopropylpiperazine-1-carboxamide is a white to yellow solid at room temperature. Its core structure consists of a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. The nitrogen at position 1 is substituted with an N-isopropylcarboxamide group.
Table 1: Core Properties of N-Isopropylpiperazine-1-carboxamide and its Hydrochloride Salt
| Property | N-Isopropylpiperazine-1-carboxamide | N-Isopropylpiperazine-1-carboxamide HCl | Citation(s) |
| CAS Number | 205116-57-0 | 205116-57-0 | [1] |
| Molecular Formula | C₈H₁₇N₃O | C₈H₁₈ClN₃O | [1] |
| Molecular Weight | 171.24 g/mol | 207.70 g/mol | [1] |
| Appearance | - | White to Yellow Solid | |
| Purity | ≥98% | ~95% | [1] |
| Storage | Sealed in dry, 2-8°C | - | [1] |
Table 2: Computational Chemistry Data for N-Isopropylpiperazine-1-carboxamide
| Parameter | Value | Citation(s) |
| Topological Polar Surface Area (TPSA) | 44.37 Ų | [1] |
| LogP (octanol-water partition coefficient) | 0.0096 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Rotatable Bonds | 1 | [1] |
Synthesis of N-Isopropylpiperazine-1-carboxamide
The synthesis of N-Isopropylpiperazine-1-carboxamide is most efficiently achieved through the nucleophilic addition of a monosubstituted piperazine to an isocyanate. This approach is favored for its high yield and selectivity.
Recommended Synthetic Workflow
The primary and most direct route to N-Isopropylpiperazine-1-carboxamide involves the reaction of 1-isopropylpiperazine with a source of the carboxamide group. The use of an isocyanate is a common and effective method.
Caption: General workflow for the synthesis of N-Isopropylpiperazine-1-carboxamide.
Step-by-Step Experimental Protocol
This protocol outlines the synthesis from the precursor 1-isopropylpiperazine.
Materials:
-
1-Isopropylpiperazine
-
Potassium cyanate (KOCN)
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Water
-
Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-isopropylpiperazine (1.0 eq) in a mixture of toluene and water.
-
Acidification: Slowly add concentrated hydrochloric acid (1.1 eq) to the stirred solution. This protonates the more basic nitrogen of the piperazine, directing the subsequent reaction to the desired nitrogen.
-
Addition of Cyanate: Add potassium cyanate (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully basify the aqueous layer with a 2M NaOH solution until a pH of >10 is reached.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to yield N-Isopropylpiperazine-1-carboxamide as a solid.[2]
Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of N-Isopropylpiperazine-1-carboxamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR):
-
Isopropyl Group: A doublet for the two methyl groups (CH₃) and a septet for the methine proton (CH).
-
Piperazine Ring: Two distinct sets of multiplets for the four methylene groups (CH₂). The protons on the carbons adjacent to the carboxamide nitrogen will be deshielded compared to those adjacent to the secondary amine.
-
Amine and Amide Protons: A broad singlet for the secondary amine proton (NH) and a doublet for the amide proton (NH), which may exchange with D₂O.
¹³C NMR (Carbon NMR):
-
Isopropyl Group: Two signals, one for the methyl carbons and one for the methine carbon.
-
Piperazine Ring: Two signals for the methylene carbons, with the carbons adjacent to the carboxamide being downfield.[3][4]
-
Carbonyl Carbon: A characteristic signal in the downfield region (typically ~155-165 ppm) for the amide carbonyl carbon.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Absorptions:
-
N-H Stretching (Amine): A moderate absorption band around 3300-3500 cm⁻¹.
-
N-H Stretching (Amide): A moderate, sharp absorption band around 3300 cm⁻¹.
-
C-H Stretching (Aliphatic): Strong absorption bands in the 2850-3000 cm⁻¹ region.
-
C=O Stretching (Amide): A strong, sharp absorption band around 1640-1680 cm⁻¹ (Amide I band).
-
N-H Bending (Amide): A moderate absorption band around 1550 cm⁻¹ (Amide II band).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Expected Fragmentation Pattern:
-
Molecular Ion Peak (M⁺): The peak corresponding to the molecular weight of the compound (171.24 m/z).
-
Major Fragments:
-
Loss of the isopropyl group.
-
Cleavage of the piperazine ring.
-
Loss of the carboxamide group.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of N-Isopropylpiperazine-1-carboxamide. A reversed-phase method with UV detection is suitable.
Suggested HPLC Method:
-
Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., 0.1% formic acid or ammonium acetate).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Column Temperature: 30-40 °C.
This method can be optimized by adjusting the gradient, flow rate, and mobile phase composition to achieve optimal separation of the main compound from any impurities.
Reactivity and Stability
-
Basicity: The secondary amine in the piperazine ring is basic and will react with acids to form salts. The pKa of the protonated secondary amine is expected to be in the range of 8-9.
-
Nucleophilicity: The secondary amine is a good nucleophile and can participate in reactions such as alkylation, acylation, and Michael additions.
-
Stability: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions at elevated temperatures. The compound should be stored in a cool, dry place to prevent degradation.
Applications in Drug Development
The N-Isopropylpiperazine-1-carboxamide scaffold is a valuable building block in the design of new therapeutic agents. The piperazine moiety can improve the aqueous solubility and oral bioavailability of a drug candidate. The N-isopropylcarboxamide group provides a handle for further chemical modification and can influence the binding affinity and selectivity of the molecule for its biological target. Derivatives of piperazine-1-carboxamide have been investigated for a range of biological activities, including antifungal and other therapeutic areas.[6]
Conclusion
N-Isopropylpiperazine-1-carboxamide is a synthetically accessible and versatile chemical building block with favorable physicochemical properties for drug development. This guide provides a comprehensive overview of its synthesis, purification, and analytical characterization, offering a solid foundation for researchers and scientists working with this compound. The detailed protocols and interpretation of analytical data are intended to facilitate its effective use in the discovery and development of new medicines.
References
-
A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. (2022, April 15). LCGC North America. [Link]
- Bambeke, F., et al. (2009). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. ChemMedChem, 4(10), 1714-1721.
-
Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]
-
Chemguide. interpreting infra-red spectra. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chemistry Steps. Interpreting IR Spectra. [Link]
-
Christensen, J. B. (2024, September 6). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]
-
Durham University. 13 Carbon NMR. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
InstaNANO. FTIR Functional Group Database Table with Search. [Link]
- Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
- Moura, R. G., et al. (2021). Synthesis of the piperazine subunit of Indinavir. Arkivoc, 2021(10), 106-111.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 135489025, N-isopropylpiperazine-1-carboxamide. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
PrepChem.com. Synthesis of piperidine-1-carboxamide. [Link]
-
ResearchGate. (2024, December 27). A Review on Analytical Methods for Piperazine Determination. [Link]
-
ResearchGate. (2012, July 4). Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
-
University of Calgary. Table of Characteristic IR Absorptions. [Link]
-
University of Delhi. 13C NMR spectroscopy. [Link]
-
University of Washington. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
- van der Horst, E., et al. (2017). N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. Molecules, 22(7), 1146.
- Wanner, M. J., & Koomen, G. J. (1986). A simple synthesis of N-alkylpiperazines. Synthesis, 1986(4), 337-339.
Sources
- 1. chemscene.com [chemscene.com]
- 2. N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13Carbon NMR [chem.ch.huji.ac.il]
- 4. bhu.ac.in [bhu.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
